

Application Notes and Protocols for Intravenous N,N-Dimethyltryptamine (DMT) Administration

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Compound of Interest

Compound Name: *N,N-Dimethyltryptamine*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of intravenous (IV) **N,N-Dimethyltryptamine** (DMT) administration protocols derived from clinical trials and academic research. The information is intended to guide the design of future studies and provide standardized methodologies for the safe and effective administration of IV DMT.

Introduction

N,N-Dimethyltryptamine (DMT) is a potent, short-acting serotonergic psychedelic compound with potential therapeutic applications in psychiatric disorders.[1][2][3] Intravenous administration allows for precise dose control and rapid onset of effects, making it a valuable route for clinical research.[4][5][6] Understanding the pharmacokinetics and various administration protocols is crucial for ensuring subject safety and achieving desired clinical outcomes.

Pharmacokinetics of Intravenous DMT

Intravenously administered DMT is characterized by rapid onset and a short duration of action due to its fast metabolism.[3][7]

- **Metabolism:** DMT is primarily metabolized by monoamine oxidase A (MAO-A) into its main metabolite, indole-3-acetic acid (IAA).[3][8][9] Cytochrome P450 enzymes, specifically CYP2D6 and to a lesser extent CYP2C19, also contribute to its metabolism.[3][8]

- Half-life: The elimination half-life of DMT is short, ranging from approximately 4.8 to 19.0 minutes.[\[1\]](#)[\[2\]](#)[\[9\]](#)
- Clearance: DMT is rapidly cleared from the body, with clearance values reported between 8.1 and 46.8 L/min.[\[1\]](#)[\[2\]](#)
- Distribution: It has a high volume of distribution, indicating extensive redistribution to other tissues.[\[1\]](#)[\[2\]](#)

Intravenous Administration Protocols

Several IV administration protocols for DMT have been investigated in clinical settings, each with distinct pharmacokinetic and pharmacodynamic profiles. The primary methods include bolus injection, continuous infusion, and a combination of a loading bolus followed by a continuous infusion.

Bolus Administration

A single intravenous bolus injection of DMT results in a rapid peak in plasma concentrations and intense, short-lived psychedelic effects.[\[4\]](#)[\[10\]](#)

- Dosage: Doses have ranged from 0.05 mg/kg to 0.4 mg/kg.[\[4\]](#)[\[7\]](#)[\[11\]](#) Doses of 0.2 mg/kg and 0.4 mg/kg (approximately 15 mg and 30 mg, respectively) are considered to produce full hallucinogenic effects.[\[4\]](#)
- Onset and Duration: Subjective effects are typically experienced within seconds, peak within 2 minutes, and largely subside within 15-30 minutes.[\[4\]](#)[\[7\]](#)[\[10\]](#)[\[11\]](#)
- Adverse Effects: Bolus administrations can produce more negative subjective effects and anxiety compared to infusions.[\[4\]](#)[\[10\]](#)

Continuous Infusion

Continuous intravenous infusion aims to achieve and maintain a stable plasma concentration of DMT, leading to a prolonged and more controlled psychedelic experience.[\[4\]](#)[\[10\]](#)

- Infusion Rates: Studies have utilized infusion rates such as 0.6 mg/min and 1.0 mg/min.[\[4\]](#)[\[10\]](#)

- Onset and Plateau: Psychedelic effects increase slowly and reach a plateau after approximately 30 minutes of infusion.[\[4\]](#)[\[10\]](#)
- Tolerance: Acute tolerance to the subjective effects of DMT has been observed with continuous infusion, where effects remain stable despite increasing plasma concentrations.
[\[4\]](#)[\[10\]](#)

Bolus plus Infusion

This combined approach uses an initial bolus to rapidly induce the psychedelic state, followed by a continuous infusion to maintain the effects over a longer period.

- Dosage Regimens:
 - Low bolus (15 mg) followed by a low infusion (0.6 mg/min).[\[4\]](#)[\[10\]](#)
 - High bolus (25 mg) followed by a high infusion (1.0 mg/min).[\[4\]](#)[\[10\]](#)
 - A proposed model suggests a 25 mg bolus over 30 seconds followed by an infusion.[\[4\]](#)
 - Another study protocol outlines a 1.5 mg bolus followed by a 0.105 mg/min infusion for 6 hours.[\[12\]](#)[\[13\]](#)

Quantitative Data Summary

The following tables summarize quantitative data from various intravenous DMT administration studies.

Table 1: Pharmacokinetic Parameters of Intravenous DMT

Parameter	Value	Reference
Elimination Half-life ($t_{1/2}$)	4.8 - 19.0 min	[1][2][9]
Early Elimination Half-life ($t_{1/2\alpha}$)	5.0 - 5.8 min	[4][10]
Late Elimination Half-life ($t_{1/2\beta}$)	14 - 16 min	[4][10]
Clearance	8.1 - 46.8 L/min	[1][2]
Volume of Distribution (V_z)	123 - 1084 L	[1][2]
Time to Peak Plasma Concentration (T_{max})	~2 min (bolus)	[3][4][10]

Table 2: Intravenous DMT Dosage and Administration Regimens

Study/Protocol	Administration Method	Bolus Dose	Infusion Rate	Total Duration
Strassman et al. (1990s)	Bolus	0.2 mg/kg, 0.4 mg/kg	N/A	< 30 min
Holze et al. (2023)	Infusion Only	N/A	0.6 mg/min	90 min
Holze et al. (2023)	Infusion Only	N/A	1.0 mg/min	90 min
Holze et al. (2023)	Bolus + Infusion	15 mg	0.6 mg/min	90 min
Holze et al. (2023)	Bolus + Infusion	25 mg	1.0 mg/min	90 min
NCT05559931	Bolus + Infusion	1.5 mg (starting dose)	0.105 mg/min (starting rate)	6 hours
Timmermann et al. (2019)	Bolus	20 mg	N/A	~20 min

Experimental Protocols

General Subject Preparation and Monitoring Protocol

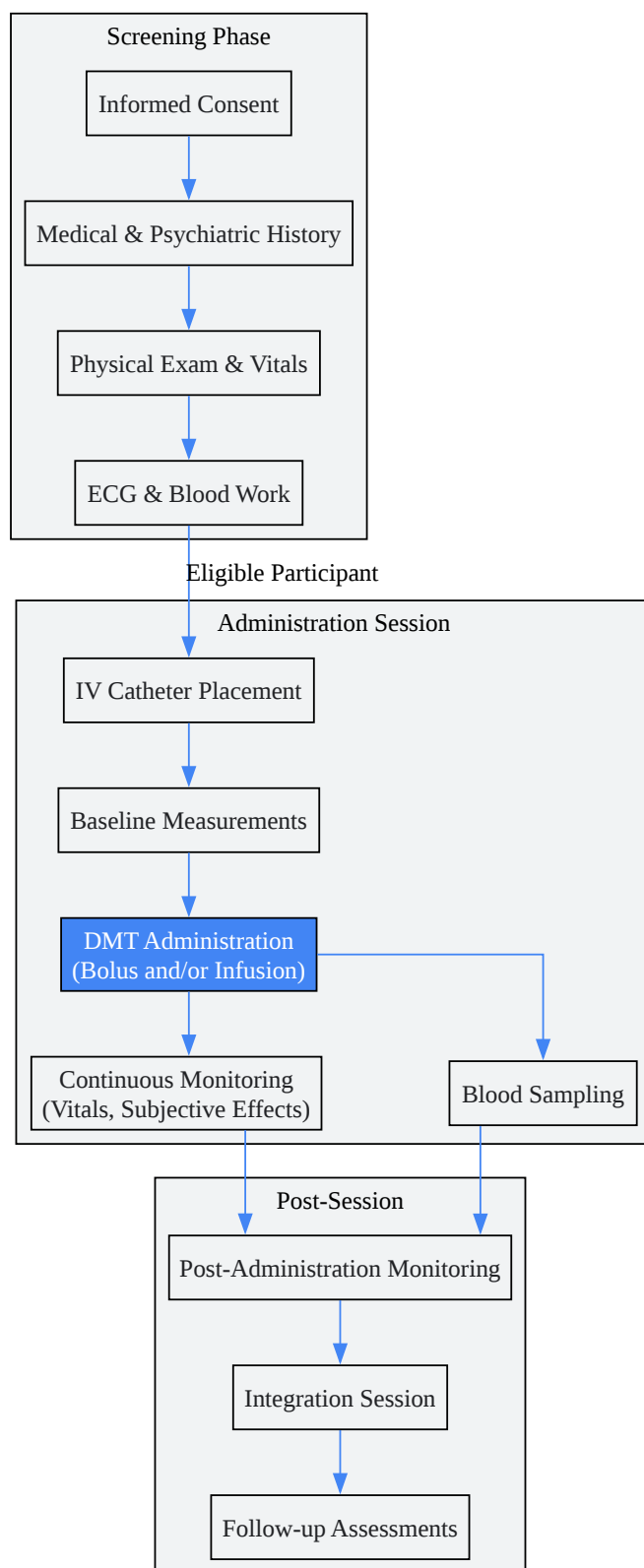
This protocol is a synthesis of common practices observed in published clinical trials.

- Subject Screening:
 - Participants are typically healthy volunteers with prior experience with psychedelic substances, though some studies include psychedelic-naïve individuals.[\[4\]](#)[\[14\]](#)[\[15\]](#)
 - Exclusion criteria often include a personal or family history of psychiatric disorders, cardiovascular conditions, and current use of contraindicated medications.
 - A thorough medical and psychological evaluation is conducted, including physical examination, ECG, and blood tests.[\[12\]](#)
- Session Environment:
 - Sessions are conducted in a controlled clinical environment, often a quiet, comfortable room with medical monitoring equipment readily available.
 - Subjects are typically in a semi-reclined position on a bed or comfortable chair.
 - Medical and psychological support staff are present throughout the session.[\[14\]](#)
- Intravenous Access:
 - An indwelling intravenous catheter is placed in a forearm vein for drug administration and, in some cases, a separate catheter in the other arm for blood sampling.[\[5\]](#)
- Monitoring:
 - Continuous monitoring of vital signs (heart rate, blood pressure, oxygen saturation) is essential.[\[14\]](#)
 - Subjective effects are assessed at regular intervals using validated rating scales.

- Blood samples are collected at predetermined time points to determine the pharmacokinetic profile of DMT and its metabolites.[\[5\]](#)
- Post-Administration Care:
 - Subjects are monitored for several hours after the acute effects have subsided.
 - A follow-up integration session with a therapist is often included to discuss the experience.
[\[14\]](#)

Visualizations

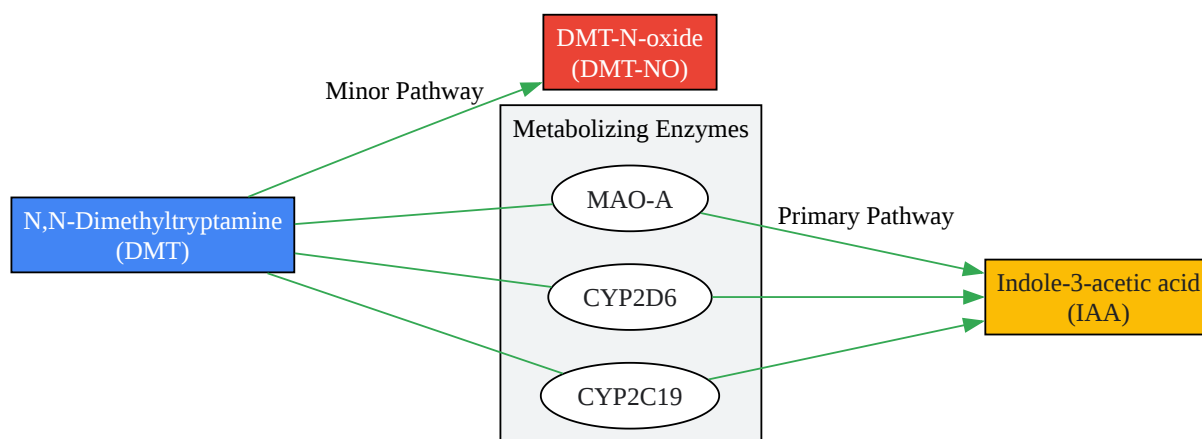
Experimental Workflow for IV DMT Administration



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Caption: General experimental workflow for intravenous DMT studies.

DMT Metabolic Pathway



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Caption: Primary metabolic pathways of **N,N-Dimethyltryptamine**.

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